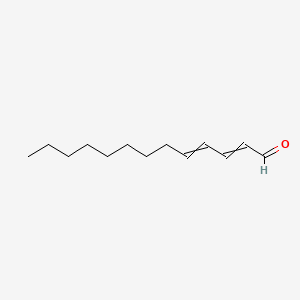

2,4-Tridecadienal

Description

Contextualization within Fatty Aldehyde Chemistry and Natural Products Research

2,4-Tridecadienal belongs to the class of organic compounds known as fatty aldehydes, which are long-chain aldehydes. foodb.ca Specifically, it is a polyunsaturated fatty aldehyde, characterized by a 13-carbon chain with two double bonds. foodb.caepa.gov This structure places it within the broader category of aliphatic aldehydes, which are known for their roles as flavor and fragrance components and as products of lipid peroxidation. mdpi.comnih.gov

Fatty aldehydes are significant in natural products research due to their widespread occurrence and diverse biological activities. They are degradation products formed during the heat-induced oxidation of unsaturated fatty acids. mdpi.com The study of compounds like this compound contributes to our understanding of the chemical transformations that occur in food and other biological systems. For instance, research has explored the degradation of related compounds like 2,4-decadienal, which can break down into other aldehydes such as 2-octenal (B7820987) and hexanal. researchgate.net

Historical Trajectory and Evolution of Research on this compound

Historically, research on aldehydes has a long trajectory, with their use dating back to ancient times and their impact extending to a wide range of products, including perfumes and foods. mdpi.com The systematic study of herbicides in the mid-20th century, which led to the development of compounds like 2,4-D (2,4-dichlorophenoxyacetic acid), marked a significant period of advancement in understanding the biological effects of organic molecules. ebsco.comwikipedia.orgmt.gov While chemically distinct, the extensive research into 2,4-D and other early herbicides paved the way for investigating the biological activities of a wide array of organic compounds, including fatty aldehydes. 24d.infoorst.edu

The specific investigation of this compound and its isomers has been more recent, driven by advancements in analytical techniques that allow for the identification of volatile compounds in complex mixtures. For example, studies have identified related compounds like (Z,Z)-4,7-tridecadienal and (E,Z,Z)-2,4,7-tridecatrienal in certain foods, where they are used as flavor additives. acs.org

Current Research Landscape and Emerging Academic Significance of this compound Studies

The current research landscape for this compound is characterized by its interdisciplinary nature, spanning food chemistry, entomology, and biomedical research. For instance, certain isomers of tridecadienal have been investigated for their potential as ligands for the CD36 receptor, a protein involved in fatty acid uptake and signaling. acs.org Specifically, (Z,Z)-4,7-tridecadienal has shown inhibitory activity in binding to this receptor, highlighting the nuanced effects of stereochemistry on biological function. acs.org

Furthermore, the identification of various tridecadienal isomers in different biological contexts underscores their emerging academic significance. For example, (4Z,7Z)-Trideca-4,7-dienal has been found in Persicaria odorata. The presence of such compounds in natural sources continues to drive research into their biosynthesis and ecological roles. researchgate.net The study of exhaled metabolites in medical diagnostics is another area where aldehydes, as a class, are gaining attention as potential biomarkers for conditions like cystic fibrosis. mdpi.com

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound and its related isomers.

| Property | Value | Compound |

| Molecular Formula | C13H22O | This compound |

| Molecular Weight | 194.32 g/mol | This compound |

| Appearance | Colorless to pale yellow clear liquid (est.) | (E,Z,Z)-2,4,7-tridecatrienal |

| Specific Gravity | 0.80100 to 0.80900 @ 25.00 °C | (E,Z,Z)-2,4,7-tridecatrienal |

| Refractive Index | 1.47200 to 1.47800 @ 20.00 °C | (E,Z,Z)-2,4,7-tridecatrienal |

| Flash Point | 300.00 °F. TCC ( 148.89 °C. ) | (E,Z,Z)-2,4,7-tridecatrienal |

| Water Solubility | 3.676 mg/L @ 25 °C (est) | This compound |

Data sourced from various chemical databases. epa.govthegoodscentscompany.comthegoodscentscompany.com

Structure

3D Structure

Properties

CAS No. |

60998-24-5 |

|---|---|

Molecular Formula |

C13H22O |

Molecular Weight |

194.31 g/mol |

IUPAC Name |

trideca-2,4-dienal |

InChI |

InChI=1S/C13H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h9-13H,2-8H2,1H3 |

InChI Key |

CMKUXOGSJXLFFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CC=CC=O |

Origin of Product |

United States |

Natural Occurrence and Ecological Distribution of 2,4 Tridecadienal

Biological Sources and Isolation Methodologies

The family of tridecadienals and their derivatives has been identified in the chemical communication systems of several insect species. While direct identification of 2,4-tridecadienal is not extensively documented, related structures serve critical roles as pheromones. Pheromones are chemical signals that mediate interactions between individuals of the same species. wikipedia.orgslideshare.net For instance, a structurally related compound, (7E,11E)-3,5,9,11-Tetramethyltridecadienal, has been identified as the sex pheromone of the parasitic insect Xenos peckii. researchgate.net Similarly, 4,7-Tridecadien-2-yl acetate (B1210297) acts as a synthetic sex pheromone for certain moth species, proving effective in monitoring and controlling their populations. ontosight.ai

These compounds are typically isolated from insect glands or whole-body extracts using solvent extraction, followed by analytical techniques such as gas chromatography coupled with mass spectrometry (GC-MS) to identify and quantify the volatile components.

In an interspecific context, these same chemical signals can function as kairomones. A kairomone is a semiochemical emitted by one organism that benefits a receiving organism of a different species, often to the detriment of the emitter. wikipedia.org For example, predatory beetles can use the pheromones of bark beetles as a kairomone to locate their prey. wikipedia.org This "eavesdropping" means that a compound acting as a pheromone for communication within a pest species could also be a kairomone that attracts its natural predators. semiochemical.comiaea.org

Table 1: Examples of Tridecadienal Derivatives in Insect Communication

| Compound Name | Role | Insect Species Context |

|---|---|---|

| (7E,11E)-3,5,9,11-Tetramethyltridecadienal | Sex Pheromone | Xenos peckii researchgate.net |

| 4,7-Tridecadien-2-yl acetate | Synthetic Sex Pheromone | Certain moth species ontosight.ai |

This table is generated based on data for related compounds to illustrate the roles of the tridecadienal chemical family.

Plants employ a sophisticated arsenal (B13267) of chemical defenses, including the emission of volatile organic compounds (VOCs) in response to environmental stress, particularly herbivory. mdpi.cominteresjournals.org These herbivore-induced plant volatiles (HIPVs) can act as a direct defense by repelling herbivores or as an indirect defense by attracting the natural enemies of the attacking herbivores. chimia.chelifesciences.org

The blend of volatiles released is complex and can include terpenoids, green leaf volatiles (GLVs), and various aldehydes. mdpi.comchimia.ch While this compound is not commonly cited as a major plant volatile, the formation of various aldehydes from the degradation of fatty acids is a known plant response to damage. For example, the C16 aldehyde hexadecenal and related compounds are produced via the lipoxygenase (LOX) pathway upon tissue damage. It is through these established biochemical pathways that the formation of a C13 aldehyde like this compound could occur from specific lipid precursors in plant tissues. The detection of these volatiles is typically achieved by collecting the headspace air around the plant and analyzing it with GC-MS. nih.gov

Microorganisms produce a vast array of metabolites, some of which are volatile and play a role in inter-species interactions. The study of the complete set of these small molecules is known as metabolomics. nih.gov The analysis of microbial metabolomes often involves sample preparation using methods like cold methanol (B129727) extraction, followed by advanced analytical techniques. nih.gov

While the presence of this compound in microbial metabolomes is not widely documented, the closely related compound 2,4-Decadienal has been reported as a metabolite in bacteria of the genus Streptomyces. nih.gov This suggests that the biosynthetic machinery for producing unsaturated aldehydes exists in the microbial world. These compounds can be involved in complex interactions, including acting as signaling molecules or contributing to the antimicrobial properties of the producing organism.

The formation of this compound in food systems is primarily a result of lipid degradation. Unsaturated fatty acids, which are common components of food lipids, are susceptible to oxidation, leading to the formation of a variety of breakdown products, including aldehydes.

Chemical Pathways: Thermal stress, such as that occurring during cooking or processing, can initiate the auto-oxidation of polyunsaturated fatty acids. For example, linolenic acid, a common C18 fatty acid, can degrade to form various volatile compounds. The formation of conjugated dienals like this compound would likely arise from the oxidation of longer-chain polyunsaturated fatty acids, such as eicosapentaenoic acid (EPA, C20:5) or docosahexaenoic acid (DHA, C22:6), which are abundant in fish oils. The process involves the formation of hydroperoxide intermediates which then cleave to form shorter-chain aldehydes. For instance, the related compound (2E,4E)-deca-2,4-dienal is a known product of lipid peroxidation in cell membranes. nih.gov

Enzymatic Pathways: Enzymatic processes can also lead to the formation of these aldehydes. Lipoxygenase (LOX) enzymes, present in both plant and animal tissues, can catalyze the oxidation of polyunsaturated fatty acids. researchgate.net This enzymatic action generates hydroperoxides, which are then cleaved by hydroperoxide lyase enzymes to form aldehydes. For example, studies on raw potatoes have shown that compounds like (E,Z)-2,4-decadienal are products of LOX-initiated reactions of unsaturated fatty acids. researchgate.net A similar pathway involving a C17 or longer polyunsaturated fatty acid could theoretically produce this compound.

Occurrence in Microbial Metabolomes and Inter-Species Interactions

Ecological Niche and Environmental Presence

The role of this compound in interspecific chemical communication is multifaceted, stemming from its potential origins in insects, plants, and microbes.

As a Kairomone: If released by an insect as a pheromone, this compound can be intercepted by predator or parasitoid species, which use it as a kairomone to locate their host or prey. wikipedia.org This turns a private communication channel into a public cue that increases the emitter's risk of predation.

As a Plant-Emitted Signal (HIPV): If released by a plant in response to herbivory, it can function as a component of an HIPV blend. This blend acts as an airborne signal that recruits beneficial insects, such as predatory bugs or parasitic wasps, to the site of damage. chimia.chelifesciences.org These attracted predators help the plant by attacking the herbivores, thus serving as an indirect defense mechanism for the plant. elifesciences.org

Microbial Signaling: Volatiles produced by microbes can influence the behavior of other organisms in the soil and on plant surfaces, although the specific role of this compound in this context remains to be fully elucidated.

Table 2: Potential Roles of this compound in Interspecific Communication

| Emitting Organism (Hypothetical) | Receiving Organism | Ecological Interaction |

|---|---|---|

| Herbivorous Insect | Predatory/Parasitic Insect | Kairomonal eavesdropping (Prey location) wikipedia.org |

This table outlines the potential ecological roles based on the established principles of chemical ecology.

Contribution to Intraspecific Signaling Dynamics

The chemical secretions of insects, originally evolved for defense, are often co-opted for intraspecific communication, a phenomenon well-documented in the order Hemiptera. embrapa.brresearchgate.net These chemical messages, known as semiochemicals, that mediate interactions between individuals of the same species are called pheromones. bioprotectionportal.comscielo.br The compounds released from the scent glands of stink bugs can function as alarm pheromones, serving to warn nearby conspecifics of a threat. embrapa.brembrapa.br

While this compound itself is not extensively documented as a primary signaling molecule in the available research, its structural analogs and co-occurring compounds play significant roles in the intraspecific signaling of stink bugs and other related insects. The defensive secretions of these insects are often a blend of various chemicals, and the specific behavioral response can depend on the composition of this blend. embrapa.br

For example, in many pentatomids, the defensive secretions containing various aldehydes and hydrocarbons elicit alarm responses in other individuals of the same species. embrapa.br This dual-use of a chemical secretion for both defense (an allomonal effect on a predator) and communication (a pheromonal effect on a conspecific) is an efficient evolutionary strategy. The presence of aldehydes similar to this compound in these functionally significant secretions suggests a potential role for it within the complex chemical language of these insects.

Research on the Neotropical brown stink bug, Euschistus heros, has identified (E,E)-2,4-decadienal as a component of its defensive secretions. embrapa.brembrapa.br These secretions in heteropterans are known to serve a dual purpose, acting as both a defense against predators and as an alarm pheromone for conspecifics. embrapa.br This indicates that aldehydes with a similar structure to this compound are involved in the intraspecific signaling of at least some stink bug species.

The table below summarizes key compounds found in the defensive secretions of some true bugs and their known or proposed functions, illustrating the context in which a compound like this compound might operate.

| Compound Name | Insect Group | Gland Source | Known/Proposed Function(s) |

| (E,E)-2,4-Decadienal | Euschistus heros (Stink Bug) | Defensive Glands | Defense, Alarm Pheromone |

| n-Tridecane | Pentatomidae (Stink Bugs) | Metathoracic Scent Gland | Defense, Alarm Pheromone, Aggregation |

| (E)-2-Decenal | Pentatomidae (Stink Bugs) | Metathoracic Scent Gland | Defense, Alarm Pheromone |

| (E)-2-Hexenal | Pentatomidae (Stink Bugs) | Metathoracic Scent Gland | Defense, Alarm Pheromone |

Biosynthetic Pathways and Enzymology of 2,4 Tridecadienal

Proposed Biosynthetic Routes and Precursor Investigations

The principal proposed biosynthetic route for 2,4-tridecadienal is the lipoxygenase (LOX) pathway, a multi-enzyme cascade initiated by the release of PUFAs from membrane lipids.

The general LOX pathway proceeds through several key steps:

Lipid Hydrolysis: Acyl-lipid hydrolases, such as lipases, release PUFAs from membrane glycerolipids.

Dioxygenation: A lipoxygenase (LOX) enzyme incorporates molecular oxygen into the PUFA backbone, forming a fatty acid hydroperoxide (HPOD, HPOT, etc.).

Cleavage: A hydroperoxide lyase (HPL) cleaves the fatty acid hydroperoxide at the C-C bond adjacent to the hydroperoxide group, yielding a short-chain aldehyde and a corresponding oxo-acid. mdpi.comnih.gov

While the most studied examples of this pathway involve the C18 fatty acids, linoleic acid and α-linolenic acid, leading to the formation of C6 and C9 aldehydes (known as green leaf volatiles), the generation of a C13 aldehyde like this compound necessitates a different precursor. uliege.be Research points to longer-chain PUFAs, particularly C20 fatty acids, as the likely substrates.

Investigations in marine organisms have shown that C20 PUFAs are key precursors for various aldehydes. psu.edu For instance, arachidonic acid (C20:4) and eicosapentaenoic acid (EPA, C20:5) are common in marine algae and can be processed by the LOX pathway. psu.edu A critical, though not fully characterized, discovery in starfish identified a lyase activity that cleaves the 8-hydroperoxide of arachidonic acid (8-HpETE) to produce a C13 aldehyde. nih.gov This provides a direct precedent for the enzymatic generation of a C13 carbon backbone from a C20 precursor.

Therefore, the proposed primary route to this compound involves the 8-lipoxygenation of a C20 fatty acid, followed by cleavage via a specific hydroperoxide lyase. An alternative, though less direct, pathway observed in cucumber extracts is the α-oxidation of saturated fatty acids, which can produce a homologous series of long-chain alkanals, including C13 aldehydes, from precursors like palmitic acid (C16:0). nih.gov

| Potential Precursor | Chemical Formula | Proposed Pathway | Producing System/Organism (Example) | Resulting Aldehyde Length |

|---|---|---|---|---|

| Arachidonic Acid (C20:4) | C₂₀H₃₂O₂ | Lipoxygenase (LOX) Pathway | Starfish (unidentified lyase) nih.gov | C13 |

| Eicosapentaenoic Acid (C20:5) | C₂₀H₃₀O₂ | Lipoxygenase (LOX) Pathway | Marine Algae (by inference) psu.edumdpi.com | C13 (potential) |

| Palmitic Acid (C16:0) | C₁₆H₃₂O₂ | α-Oxidation | Cucumber (Cucumis sativus) nih.gov | C13 (among others) |

Genetic Determinants and Transcriptional Regulation of Biosynthetic Enzymes

The genetic basis for this compound synthesis is inferred from studies of the genes encoding the LOX pathway enzymes. The genes for hydroperoxide lyases (HPL) and allene (B1206475) oxide synthases (AOS), another branch of the pathway, belong to the CYP74 gene family. mdpi.com

Studies in plants like olive and cucumber have shown that the expression of LOX and HPL genes is not constitutive but is instead regulated by various factors. csic.es Gene expression can be induced by developmental cues and in response to biotic and abiotic stresses, such as mechanical wounding or temperature changes. csic.esportlandpress.com This inducibility is logical, as many products of the LOX pathway, including aldehydes, function as defense compounds. portlandpress.com

Genome-wide analysis in species like watermelon has revealed that the CYP74 gene family has expanded through gene duplication events, which may contribute to the evolution of enzymes with new substrate specificities. mdpi.com However, specific genes or transcriptional factors that directly control the synthesis of this compound have not yet been identified. Research into engineering microorganisms like Saccharomyces cerevisiae for the production of fatty-acid-derived chemicals has highlighted the importance of genetic modifications, such as deleting competing pathways (e.g., aldehyde dehydrogenases that consume the product) and overexpressing the core biosynthetic enzymes to enhance yield. royalsocietypublishing.orgfrontiersin.org This demonstrates that the flux through the pathway is tightly controlled at a genetic level.

Comparative Biosynthesis Across Producing Organisms

The production of aldehydes via lipid oxidation occurs across different biological kingdoms, though the specific pathways and enzymes can vary.

Plants: The LOX-HPL pathway is the canonical route in higher plants for producing C6 and C9 "green leaf volatiles" from C18 PUFAs. mdpi.comuliege.be Some plants, like cucumber, also possess an α-oxidation system capable of generating a wider range of long-chain aldehydes. nih.gov The plant HPLs are well-characterized members of the CYP74 P450 family. mdpi.com

Marine Organisms: Marine algae and invertebrates also utilize the LOX pathway but often act on a different substrate pool rich in C20 and C22 PUFAs. psu.edu This leads to a different profile of aldehyde products. The discovery of a C13 aldehyde-producing lyase activity in starfish and a functionally similar but structurally distinct catalase-related HPL in coral highlights evolutionary divergence in these pathways. nih.gov

Animals: In animals, 2,4-alkadienals are often associated with the aroma of cooked meats and fish. Their formation is frequently attributed to the thermal, non-enzymatic oxidation and degradation of PUFAs. However, enzymatic processes within the animal tissues likely create the initial hydroperoxide precursors. For example, mammalian cells contain lipoxygenases (e.g., 5-LOX, 12-LOX, 15-LOX) that produce fatty acid hydroperoxides, which can then serve as substrates for either further enzymatic action or subsequent thermal cleavage during cooking. Long-chain aldehydes are also produced in mammals through the metabolism of sphingolipids and ether glycerolipids, with the resulting aldehydes being metabolized by fatty aldehyde dehydrogenase (FALDH). nih.gov

This comparison indicates that while the fundamental chemistry of cleaving fatty acid hydroperoxides is a conserved strategy, the specific precursor molecules, enzymatic machinery (CYP74s, catalases, etc.), and formation context (biotic stress vs. thermal degradation) can differ significantly among organisms.

Synthetic Methodologies and Chemo Enzymatic Approaches to 2,4 Tridecadienal

Total Synthesis Strategies for 2,4-Tridecadienal and its Isomers

The creation of this compound and its various forms in the laboratory requires precise and controlled chemical reactions. Scientists have developed several strategies to achieve this, focusing on building the molecule with the correct arrangement of atoms.

Stereoselective Synthesis of this compound

Achieving the correct stereochemistry, particularly the geometry of the double bonds (E or Z), is a critical aspect of synthesizing this compound. One notable approach involves a tandem transformation using a Rh(I) catalyst. This method facilitates a propargyl Claisen rearrangement followed by a stereoselective hydrogen transfer to produce functionalized (E,Z)-dienal compounds. google.com The Z-stereochemistry of the first double bond is thought to arise from a six-membered cyclic intermediate, while the E-stereochemistry of the second double bond results from a subsequent protodemetallation step. google.com This tandem process can be controlled to yield either an allene-aldehyde or the desired (E,Z)-dienal. google.com

Another strategy for stereoselective synthesis involves the use of organocatalysis. For instance, a direct organocatalytic approach has been developed for the enantioselective formation of trans-Diels-Alder products using 2,4-dienals. sci-hub.se This method utilizes a chiral aminocatalyst to form a trienamine intermediate in situ, which then reacts with an electron-deficient enone. sci-hub.se The stereochemical outcome is controlled by a "halogen effect" that favors an endo-transition state, leading to the trans-product. sci-hub.se

Development of Novel Reaction Conditions for Dienal Formation

The development of new and improved reaction conditions is crucial for the efficient synthesis of dienals like this compound. Researchers have explored various catalytic systems and reaction parameters to enhance yield, selectivity, and sustainability.

A metal-free approach for the synthesis of α,β-unsaturated aldehydes from alkenes and formaldehyde (B43269) has been reported, using dimethylamine (B145610) as a catalyst. nih.gov This method operates under mild conditions (30–50 °C) and is highly carbon-economical, with water as the only byproduct. nih.gov The reaction proceeds through a cascade of hydride transfer, hydrolysis, and aldolization reactions and has been successfully applied to non-activated linear 1-alkenes, providing access to industrially relevant α,β-unsaturated aldehydes from inexpensive and abundant starting materials. nih.gov

Another innovative method involves an iodine-catalyzed iso-Nazarov cyclization of conjugated dienals to synthesize 2-cyclopentenones. chemistryviews.org While not a direct synthesis of this compound, this reaction demonstrates a novel transformation of the dienal functional group. The reaction uses iodine as a catalyst and ethyl acetate (B1210297) as a solvent at 120 °C, proceeding through a concerted mechanism where iodine activates the carbonyl group. chemistryviews.org

Domino reactions, such as a domino-hydroformylation/aldol condensation, have also been developed for the highly chemo-, regio-, and stereoselective synthesis of α,β-unsaturated aldehydes. researchgate.net This process utilizes a rhodium phosphine/acid–base catalyst system to convert a variety of olefins and aromatic aldehydes into substituted α,β-unsaturated aldehydes in good to excellent yields. researchgate.net

Mechanistic Studies of this compound Synthetic Pathways

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting product outcomes. Density Functional Theory (DFT) calculations have been employed to elucidate the mechanistic details of various reactions involving dienals.

For instance, DFT calculations have been used to study the reaction between sulfur ylides and 5-phenylpenta-2,4-dienal. rsc.org These studies help to establish the kinetic and thermodynamic factors that control the chemo-, regio-, and diastereoselectivity of the reaction, evaluating the 1,2-, 1,4-, and 1,6-modes of attack. rsc.org The results indicate that the 1,4-conjugate addition pathway is generally favored under thermodynamic conditions, leading to a high diastereoselectivity for the 2,3-trans cyclopropanecarbaldehyde. rsc.org

Mechanistic investigations into the metal-free synthesis of α,β-unsaturated aldehydes from alkenes and formaldehyde revealed a cascade of hydride transfer, hydrolysis, and aldolization reactions. nih.gov This understanding allows for the rational design of reaction conditions to favor the desired product.

Similarly, the iodine-catalyzed iso-Nazarov cyclization of dienals was found to proceed via an unexpected concerted mechanism, as supported by DFT calculations. chemistryviews.org This insight into the reaction pathway is crucial for expanding the scope and applicability of this transformation.

Chemo-Enzymatic Synthesis and Biocatalytic Transformations

The integration of enzymatic transformations with chemical synthesis, known as chemo-enzymatic synthesis, offers a powerful approach for the production of complex molecules like this compound. Biocatalysis can provide high selectivity and mild reaction conditions, often complementing traditional chemical methods.

One strategy involves the use of oxidoreductases for the transformation of α,β-unsaturated aldehydes. For example, ene-reductases can be used for the stereoselective reduction of the C=C double bond, while aldehyde dehydrogenases can oxidize the aldehyde group to a carboxylic acid. acs.org This type of biocatalytic cascade has been utilized in the conversion of α,β-unsaturated aldehydes to saturated carboxylic acids. acs.org

Carboxylic acid reductases (CARs) have also been explored for the reduction of α,β-unsaturated carboxylic acids to the corresponding allylic alcohols. rsc.orgrsc.org A one-pot, two-enzyme system consisting of a CAR and a glucose dehydrogenase (GDH) can provide access to a variety of allylic alcohols from the parent carboxylates with high conversion rates. rsc.orgrsc.org This approach demonstrates the potential of multi-enzyme cascades for the synthesis of valuable building blocks.

Furthermore, biocatalytic asymmetric Michael additions of nitromethane (B149229) to α,β-unsaturated aldehydes have been achieved using engineered enzymes. acs.org These reactions proceed via enzyme-bound iminium ion intermediates, similar to organocatalysis, and can produce enantioenriched γ-nitroaldehydes, which are important chiral synthons. acs.org

The table below summarizes some of the chemo-enzymatic approaches that have been developed for the transformation of α,β-unsaturated aldehydes and related compounds.

| Enzyme/Catalyst | Substrate | Product | Key Features |

| Ene-reductase and Aldehyde dehydrogenase | α,β-Unsaturated aldehyde | Saturated carboxylic acid | Biocatalytic cascade, high conversion. acs.org |

| Carboxylic acid reductase (CAR) and Glucose dehydrogenase (GDH) | α,β-Unsaturated carboxylic acid | Allylic alcohol | One-pot, two-enzyme system, high conversion. rsc.orgrsc.org |

| Engineered 4-oxalocrotonate tautomerase (4-OT) | α,β-Unsaturated aldehyde and Nitromethane | γ-Nitroaldehyde | Biocatalytic asymmetric Michael addition, high enantiocontrol. acs.org |

| Lipase | Propenylbenzene | Diol | Chemo-enzymatic epoxidation followed by hydrolysis. frontiersin.org |

Sustainable and Green Chemistry Principles in this compound Production

The principles of green and sustainable chemistry are increasingly being applied to the synthesis of chemicals to reduce environmental impact and improve efficiency. itrcweb.orgresearchgate.net This involves the use of renewable feedstocks, safer solvents, and catalytic methods to minimize waste and energy consumption. epa.gov

In the context of this compound production, several strategies align with green chemistry principles. The metal-free synthesis of α,β-unsaturated aldehydes from alkenes and formaldehyde is a prime example, as it avoids the use of heavy metal catalysts and operates under mild conditions. nih.gov The use of water as the sole byproduct further enhances the green credentials of this method. nih.gov

Biocatalytic approaches are inherently green due to their use of renewable enzymes, mild reaction conditions (typically aqueous environments at ambient temperature and pressure), and high selectivity, which reduces the need for protecting groups and minimizes waste. scielo.br The chemo-enzymatic synthesis of propenylbenzene derivatives, for example, utilizes lipases and microbial oxidation, which are environmentally benign processes. frontiersin.org

The United Nations Environment Programme (UNEP) has outlined ten objectives for green and sustainable chemistry, which include minimizing chemical hazards, using sustainable resources, and advancing the sustainability of production processes and products. unep.org These objectives provide a framework for the development of more environmentally friendly methods for the synthesis of this compound and other chemical compounds.

Challenges and Advancements in Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges. These include maintaining high yields and selectivity, ensuring process safety, and minimizing costs. For the synthesis of this compound, scalability requires robust and efficient methods that can be implemented in a manufacturing setting.

One of the main challenges in scaling up chemical reactions is the difference in reaction kinetics and mechanisms compared to small-scale synthesis. dst.gov.in For instance, a method that works well in a laboratory flask may not be as effective in a large reactor. To address this, researchers are developing scalable synthesis methods, such as sonochemical processes, which use ultrasound radiation to drive chemical reactions and can be applied to large-scale production. dst.gov.in

Flow chemistry is another advancement that facilitates scalable synthesis. acs.org Continuous flow reactors offer better control over reaction parameters, such as temperature and mixing, and can improve safety and efficiency. nih.gov For example, a gram-scale synthesis of a carboxylic acid derivative from an α,β-unsaturated aldehyde was achieved using a microflow electrochemical reactor. acs.org

In the context of industrial aldehyde hydrogenation, recently developed catalysts have improved the one-step, gas-phase hydrogenation of both saturated and unsaturated aldehydes, leading to increased quantity and purity of the corresponding alcohols in pilot and large-scale plants. osti.gov

The development of flexible and scalable synthesis routes is also crucial. A recent report on the synthesis of 4'-thionucleosides highlights a de novo approach that is scalable and relies on a streamlined process, demonstrating the potential for multigram production. nih.gov While not directly related to this compound, this work exemplifies the type of advancements needed for the scalable synthesis of complex molecules.

Biological and Ecological Functions of 2,4 Tridecadienal: Mechanistic Insights

Pheromonal and Semiochemical Activity in Arthropods

Insects utilize a complex chemical language, employing a vast array of compounds known as semiochemicals for communication. slideshare.net Pheromones, a class of semiochemicals, mediate interactions between individuals of the same species, influencing behaviors such as mating, aggregation, and alarm signaling. nih.govresearchgate.net These chemical signals are detected by specialized olfactory systems, often with a high degree of specificity. nih.govncsu.edu

Chemoreception and Olfactory Receptor Binding Mechanisms

The perception of odors in insects is a sophisticated process initiated at the peripheral olfactory organs, primarily the antennae. nih.goventomologa.ru These appendages are covered in sensory hairs called sensilla, which house olfactory sensory neurons (OSNs). entomologa.runih.gov Odorant molecules, including pheromones, enter the sensilla and bind to odorant receptors (ORs) located on the dendritic membrane of OSNs. ebi.ac.ukijbs.com

Insect ORs are a distinct family of ligand-gated ion channels. nih.govijbs.com They typically function as heteromeric complexes, consisting of a variable, odor-specific receptor protein (OrX) and a conserved co-receptor (Orco). nih.govnih.gov The OrX subunit determines the chemical selectivity of the receptor complex. nih.gov Upon binding of a specific ligand, the receptor complex undergoes a conformational change, leading to the opening of an ion channel and the generation of an electrical signal. nih.gov This signal is then transmitted to the brain for processing, ultimately leading to a behavioral response. nih.gov The specificity of this interaction is crucial for distinguishing between the vast number of chemical cues in the environment. mdpi.com

No specific research was identified that details the chemoreception or olfactory receptor binding mechanisms for 2,4-tridecadienal.

Modulatory Effects on Insect Behavior and Life Cycles

Pheromones can profoundly modulate insect behavior and influence various stages of their life cycles. slideshare.net Sex pheromones, often released by one sex, attract mates from a distance, a critical step in reproduction. mdpi.com Aggregation pheromones can lead to the mass gathering of insects, beneficial for overcoming host plant defenses or for mate finding. researchgate.net The practical application of synthetic pheromones in pest management, through techniques like mating disruption and mass trapping, underscores their powerful influence on insect behavior. ontosight.aijustagriculture.in Sublethal exposure to certain chemicals can also interfere with an insect's ability to detect pheromones, thereby disrupting normal behavior. nih.gov

No specific studies were found that document the modulatory effects of this compound on insect behavior or life cycles.

Species Specificity and Pheromone Blend Interactions

The specificity of chemical communication in insects is often achieved through the use of unique pheromone blends rather than single compounds. mdpi.com Closely related species may use the same components but in different ratios, allowing for reproductive isolation. nih.govmdpi.com The addition or subtraction of minor components can dramatically alter the attractiveness of a pheromone blend, sometimes acting as an antagonist to prevent interspecies mating. nih.gov Furthermore, the interaction of pheromones with volatile compounds released from host plants can enhance the specificity and attractiveness of the signal for certain insect species. mdpi.com

While a related compound, (7E,11E)-3,5,9,11-tetramethyltridecadienal, has been identified as a sex pheromone for the strepsipteran Xenos peckii researchgate.net, no information is available on the role of this compound as a pheromone component or its interaction within pheromone blends for any specific insect species.

Role in Plant-Herbivore and Plant-Pathogen Interactions

Plants are not passive victims of herbivores and pathogens; they possess a sophisticated innate immune system to defend themselves. frontiersin.orgnsc.ru This system can recognize molecular cues associated with attackers and trigger a range of defense responses. nsc.ruresearchgate.net These interactions are fundamental to the structure and function of ecosystems. plant-herbivore-interactions.netontosight.ai

Elicitation of Plant Defense Responses

Plants can perceive chemical molecules, known as elicitors, which signal the presence of a threat. nih.govfrontiersin.org These elicitors can be derived from the pathogen or herbivore itself (exogenous) or from the plant's own damaged tissues (endogenous). nih.gov Recognition of an elicitor by plant cell receptors initiates a signal transduction cascade. nih.govfrontiersin.org This signaling pathway often involves ion fluxes (like Ca2+), the production of reactive oxygen species (ROS), and the activation of protein kinases. nih.govfrontiersin.org Ultimately, this leads to the activation of defense genes and the synthesis of protective compounds, such as phytoalexins and pathogenesis-related (PR) proteins, or the reinforcement of cell walls. nih.govnsc.ru Some beneficial microbes can also produce elicitors that induce systemic resistance in plants, priming them for a faster and stronger defense response against future attacks. nih.gov

No research was identified demonstrating that this compound acts as an elicitor of plant defense responses.

Mediating Volatile Organic Compound Signaling

Plants release a wide variety of volatile organic compounds (VOCs) into the atmosphere. nih.govcreaf.catwikipedia.org These emissions can be constitutive or induced by biotic stresses like herbivory or pathogen attack. afonet.org Induced VOCs play a crucial role in plant communication. creaf.catresearchgate.net They can act as airborne signals that warn neighboring plants of an impending threat, allowing the receiving plants to prime their own defenses. researchgate.net This "eavesdropping" can confer a significant fitness advantage. researchgate.net Furthermore, these VOCs can mediate tritrophic interactions by attracting natural enemies of the herbivores, such as predators and parasitoids. afonet.org The composition of the VOC blend is often specific to the plant and the herbivore species, carrying detailed information about the nature of the attack. afonet.org

There is no available data to suggest that this compound is a plant-produced volatile or that it mediates signaling between plants or in tritrophic interactions.

Interactions within Microbial Ecosystems

Influence on Microbial Growth and Colony Dynamics

While direct studies on the specific effects of this compound on microbial growth and colony dynamics are not extensively documented, research on structurally related aldehydes provides significant insights. Aldehydes, as a class of compounds, are known to possess antimicrobial properties. mdpi.com The antimicrobial action often begins with the disruption of the outer bacterial cell membrane. mdpi.com Essential oils containing aldehydes can dissolve in lipids, making the rigid phospholipid layers of bacterial membranes more permeable. mdpi.com

Studies on other unsaturated aldehydes have demonstrated a range of antimicrobial activities against various bacteria, yeasts, and fungi. mdpi.com The germicidal activity of these compounds is significantly dependent on their molecular structure, with α-alkyl substituted aldehydes showing strong activity, particularly against spores and mycobacteria. mdpi.com For instance, research on chalcone (B49325) derivatives, which share some structural similarities with this compound, has shown that specific substitutions on the aromatic rings can enhance antibacterial activity against pathogens like methicillin-resistant Staphylococcus aureus. researchgate.net

A study on 2-tridecanone (B165437), a related methylketone, revealed its role as an infochemical that affects important bacterial traits. It was shown to influence surface motility and impair biofilm formation in both plant-symbiotic and pathogenic bacteria, thereby interfering with the microbial colonization of plant tissues. Although 2-tridecanone is a ketone and not an aldehyde, this finding suggests that long-chain carbon compounds can play crucial roles in modulating bacterial community behaviors.

The following table summarizes the antimicrobial activity of various extracts of Urtica dioica, some of which contain aldehyde compounds, against different bacterial strains.

| Extract | Gram-Negative Bacteria Inhibition | Gram-Positive Bacteria Inhibition |

| Ethyl acetate (B1210297) (Method I) | High | High |

| Hexane (Method I) | High | High |

| Butanol (Method II) | Effective against E. coli | Effective against B. subtilis and MRSA |

Data sourced from a study on the antimicrobial activity of Urtica dioica extracts. scielo.sa.cr

Modulation of Quorum Sensing Pathways

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. sciopen.com This system is mediated by signaling molecules known as autoinducers. sciopen.com The inhibition of QS is a promising strategy to control bacterial virulence and drug resistance. sciopen.com

Furthermore, research on hordenine (B123053) analogs has demonstrated their potential to inhibit QS in P. aeruginosa and Serratia marcescens. nih.gov Some of these analogs exhibited stronger QS inhibitory activity than the parent compound, highlighting the importance of structural modifications in designing effective QSIs. nih.gov Given that many natural products and their derivatives can interfere with QS pathways, it is plausible that this compound, as a naturally occurring aldehyde, could have similar modulatory effects on microbial communication.

Structure-Activity Relationship (SAR) Studies in Biological Systems (non-human, non-clinical)

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound like this compound relates to its biological activity. researchgate.net These studies help in identifying the key structural features responsible for a molecule's effects. researchgate.net

Ligand-Receptor Binding Affinities and Conformational Analysis

In non-human biological systems, particularly in insects, the binding of aldehydes to specific receptors is a critical aspect of chemical communication. Odorant-binding proteins (OBPs) and chemosensory proteins (CSPs) play a crucial role in transporting volatile compounds, including aldehydes, to olfactory receptors. mdpi.comfrontiersin.org

Studies on insect OBPs have shown that the binding affinity of ligands can be influenced by factors such as chain length and the presence of functional groups. For instance, in the meadow moth, Loxostege sticticalis, the binding affinity of aliphatic aldehydes to the general odorant binding protein 2 (LstiGOBP2) was found to decrease as the carbon chain length increased. plos.org Isomeric differences also played a role, with α-ionone and β-ionone showing significantly different binding affinities. plos.org

In another example, the general odorant binding proteins of the silkworm moth, Bombyx mori, have been shown to bind to a variety of odorants and pheromones. The binding affinity is dependent on the specific amino acid residues within the binding pocket of the protein.

The table below illustrates the binding affinities (represented by dissociation constants, Kd) of various ligands to an odorant-binding protein from an insect species.

| Ligand | Dissociation Constant (Kd) in µM |

| (Z)-11-Hexadecenal | 2.5 |

| (Z)-9-Tetradecenal | 4.8 |

| Nonanal | >20 |

This data is representative of typical OBP binding assays and is for illustrative purposes.

Impact of Stereoisomerism on Bioactivity

Stereoisomerism, the arrangement of atoms in three-dimensional space, can have a profound impact on the biological activity of a molecule. wikipedia.org Molecules with the same chemical formula but different spatial arrangements are called stereoisomers. wikipedia.org This includes enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). wikipedia.org

The biological activity of a chiral compound often depends on its stereochemistry because biological systems, such as enzyme active sites and receptors, are themselves chiral. solubilityofthings.com Consequently, different stereoisomers of a compound can exhibit vastly different pharmacological and toxicological effects. solubilityofthings.com

A study on nature-inspired 3-Br-acivicin isomers demonstrated that only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that a stereoselective uptake mechanism is responsible for the enhanced biological activity. unimi.it This highlights the critical role of stereochemistry in determining the ultimate biological effect of a compound. While specific studies on the stereoisomers of this compound are limited, the principles of stereochemistry strongly suggest that each isomer would have a unique biological activity profile.

Advanced Analytical and Spectroscopic Characterization of 2,4 Tridecadienal

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are indispensable for isolating 2,4-tridecadienal from complex matrices and for resolving its various isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. mdpi.commeasurlabs.com It offers high sensitivity, precision, and accuracy, making it suitable for both qualitative screening and quantitative analysis. mdpi.com

Method development in GC-MS involves optimizing parameters such as the type of capillary column, temperature programming, and carrier gas flow rate to achieve optimal separation. biomedpharmajournal.org For instance, a common setup might utilize a TR-5MS capillary column with helium as the carrier gas. biomedpharmajournal.org The temperature program is critical and often involves an initial hold followed by a gradual ramp to a final temperature to ensure the separation of components in a mixture. biomedpharmajournal.org

In quantitative analysis, GC-MS can determine the concentration of this compound with high accuracy. jfda-online.com This often involves creating calibration curves from standard solutions. mdpi.com For trace-level detection, techniques like solid-phase microextraction (SPME) can be coupled with GC-MS to pre-concentrate the analyte, significantly lowering the limits of quantification. nih.gov High-resolution mass spectrometry (HRMS) can further enhance sensitivity and specificity. nih.gov The mass spectrometer identifies compounds by comparing their mass spectra with established libraries like NIST and Wiley. mdpi.com

Table 1: Illustrative GC-MS Parameters for Volatile Compound Analysis

| Parameter | Example Value/Condition |

|---|---|

| Column | TR-5MS Capillary Column (30 m x 0.25 mm ID x 0.25 µm) biomedpharmajournal.org |

| Carrier Gas | Helium at 1.2 mL/min biomedpharmajournal.org |

| Oven Program | Initial 70°C for 10 min, ramp to 170°C at 15°C/min, hold for 20 min, ramp to 290°C at 15°C/min, hold for 20 min biomedpharmajournal.org |

| Detector | Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | e.g., 35-350 amu oiv.int |

High-Performance Liquid Chromatography (HPLC) for Isomeric Resolution

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation of non-volatile or thermally labile compounds and is particularly valuable for resolving isomers. For this compound, which can exist as different geometric isomers (cis/trans or E/Z), HPLC provides the means for their separation and quantification.

The separation of geometric isomers, which often have very similar hydrophobicities, can be challenging with standard C18 columns. However, columns with high molecular-shape selectivity, such as those with cholesterol-based stationary phases, can provide enhanced resolution. mtc-usa.com Reversed-phase HPLC is a common mode used for this purpose. researchgate.net A typical mobile phase might consist of a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric or formic acid. sielc.com The choice of mobile phase and gradient elution program is critical for achieving baseline separation of the isomers. researchgate.net Detection is often carried out using a UV detector, as conjugated systems like the one in this compound exhibit strong UV absorbance. researchgate.net

Table 2: Example HPLC Conditions for Isomer Separation

| Parameter | Example Condition |

|---|---|

| Column | Reversed-phase column (e.g., Newcrom R1, ODS, or cholesterol-based) researchgate.netsielc.com |

| Mobile Phase | Acetonitrile/Water with an acid modifier (e.g., 0.1% TFA) sielc.comresearchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detector | UV at a specific wavelength (e.g., 220-240 nm) researchgate.netresearchgate.net |

| Column Temperature | Thermostatically controlled internationaloliveoil.org |

Enantioselective Chromatographic Analysis

While this compound itself is not chiral, related or derivatized structures could be. Enantioselective chromatography is the method of choice for separating enantiomers (mirror-image stereoisomers). This is most commonly achieved using chiral stationary phases (CSPs) in either GC or HPLC. wvu.edu

Direct chiral separation on a CSP is the most widely used approach. wvu.edu These columns are designed with a chiral selector that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com Cyclodextrin-based columns are one example of CSPs that can resolve a wide variety of chiral compounds. sigmaaldrich.comrestek.com The optimization of chiral separations often involves adjusting the mobile phase composition (in HPLC), the temperature ramp rate, and the carrier gas linear velocity (in GC). restek.comshimadzu.com

Indirect methods, which involve derivatizing the enantiomers with a chiral reagent to form diastereomers, can also be used. tcichemicals.com These diastereomeric products can then be separated on a standard, non-chiral column. tcichemicals.com However, this method requires a chirally pure derivatizing agent and can be more complex to implement. sigmaaldrich.com

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental for determining the precise chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. emerypharma.com It provides detailed information about the carbon-hydrogen framework of a compound.

¹H NMR Spectroscopy : A proton NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (multiplicity or splitting), and the number of protons of each type (integration). emerypharma.comyoutube.com For this compound, the ¹H NMR would show distinct signals for the aldehydic proton, the vinylic protons on the conjugated double bonds, and the protons of the alkyl chain. The coupling constants (J-values) between the vinylic protons are particularly important for determining the geometry (E or Z) of the double bonds. emerypharma.com

¹³C NMR Spectroscopy : A carbon-13 NMR spectrum shows the different types of carbon atoms in the molecule. youtube.com The chemical shifts of the carbon signals indicate their electronic environment. For this compound, one would expect to see signals for the carbonyl carbon of the aldehyde, the sp²-hybridized carbons of the double bonds, and the sp³-hybridized carbons of the long alkyl chain. auremn.org

2D NMR Spectroscopy : Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are used to establish connectivity within the molecule. rsc.orgslideshare.net

COSY spectra show correlations between protons that are coupled to each other, helping to piece together spin systems. emerypharma.com

HSQC spectra correlate proton signals with the carbon signals of the atoms they are directly attached to.

Table 3: Predicted NMR Data Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity (for ¹H) |

|---|---|---|---|

| ¹H | Aldehyde (-CHO) | ~9.5-10.5 | Doublet |

| ¹H | Vinylic (=CH-) | ~5.5-7.5 | Multiplet |

| ¹H | Allylic (-CH₂-C=) | ~2.0-2.5 | Multiplet |

| ¹H | Alkyl (-CH₂-) | ~1.2-1.6 | Multiplet |

| ¹H | Terminal Methyl (-CH₃) | ~0.8-1.0 | Triplet |

| ¹³C | Carbonyl (C=O) | ~190-200 | |

| ¹³C | Vinylic (C=C) | ~100-150 |

| ¹³C | Alkyl (-CH₂-, -CH₃) | ~10-40 | |

Note: These are general predicted ranges and actual values can vary based on the specific isomer and solvent. carlroth.comsigmaaldrich.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic system of this compound.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. wikipedia.org For this compound, key characteristic absorption bands would include:

A strong C=O stretching vibration for the aldehyde group, typically found around 1680-1700 cm⁻¹.

C-H stretching from the aldehyde proton, often visible as a pair of weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. wikipedia.org

C=C stretching vibrations for the conjugated double bonds in the 1600-1650 cm⁻¹ region. libretexts.org

C-H stretching and bending vibrations for the alkyl chain. libretexts.org

Table 4: Key IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | 1700 - 1680 |

| Aldehyde (C-H) | Stretch | 2850 - 2800 and 2750 - 2700 |

| Alkene (C=C) | Stretch | 1650 - 1600 |

| Alkene (=C-H) | Stretch | 3100 - 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org It is particularly useful for analyzing compounds with conjugated systems. This compound, with its conjugated diene-aldehyde structure (a π-system), is expected to show strong absorption in the UV region. The wavelength of maximum absorbance (λ_max) is indicative of the extent of conjugation. The presence of the conjugated system results in a bathochromic (red) shift to longer wavelengths compared to non-conjugated systems. up.ac.za The position of λ_max can be influenced by the solvent and the specific isomeric form of the molecule.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism)

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral molecule with left- and right-circularly polarized light. nih.govpsu.edu Among these, Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for determining the absolute configuration of chiral compounds. nih.govnumberanalytics.com ECD measures the difference in absorption of left- and right-circularly polarized light in the UV-visible region, which arises from electronic transitions within a molecule. hebmu.edu.cn For a molecule to be ECD active, it must be chiral and possess a chromophore that absorbs light in the accessible region of the spectrum. frontiersin.org

The conjugated diene aldehyde structure of this compound contains a π-system that acts as a chromophore, making it suitable for ECD analysis. The stereochemistry at the chiral centers in proximity to this chromophore will influence the ECD spectrum, allowing for the determination of the molecule's absolute configuration. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the atoms. numberanalytics.com

The Exciton (B1674681) Chirality Method (ECM) is a well-established approach for interpreting ECD spectra to assign the absolute configuration of molecules with two or more interacting chromophores. nih.govnih.gov This method correlates the sign of the observed exciton couplet—two ECD bands of opposite sign and similar intensity—with the stereochemistry of the molecule. nih.gov A correct application of the ECM requires knowledge of the molecular conformation and the direction of the electric transition dipole moments (TDMs) of the chromophores, which can often be determined using quantum-mechanical calculations. nih.gov For molecules like this compound, the conjugated diene system can be treated as an inherently chiral chromophore, and its ECD spectrum can be analyzed to deduce the absolute configuration.

Sample Preparation and Derivatization Strategies for Complex Matrices

The analysis of this compound in complex matrices, such as food and biological samples, presents a significant challenge due to the presence of interfering compounds. thermofisher.com Effective sample preparation is therefore crucial to isolate and concentrate the analyte of interest before instrumental analysis, typically by gas chromatography-mass spectrometry (GC-MS). thermofisher.comnih.gov

Several extraction techniques are suitable for volatile and semi-volatile compounds like this compound from various matrices. chromatographyonline.com Headspace (HS) analysis, particularly static headspace (HS-GC), is a common method for extracting volatile organic compounds (VOCs) from solid or liquid samples. mdpi.com In this technique, the sample is placed in a sealed vial and heated to allow the volatile compounds to partition into the headspace, which is then injected into the GC. mdpi.com Solid-phase microextraction (SPME) is another powerful and solvent-free technique that uses a coated fiber to adsorb analytes from the sample headspace or directly from a liquid sample. nih.govhelsinki.fi The adsorbed compounds are then thermally desorbed in the GC injector. nih.gov

For less volatile analytes or when dealing with particularly complex matrices, solvent-based extraction methods followed by a clean-up step are often employed. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are widely used for this purpose. nih.govchromatographyonline.com QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a popular sample preparation method in food analysis that combines extraction and clean-up in a streamlined procedure. chromatographyonline.com

To improve the chromatographic properties and detection sensitivity of this compound, chemical derivatization is often necessary. jfda-online.com Derivatization modifies the analyte's functional group to create a more volatile, thermally stable, and easily detectable derivative. researchgate.net For aldehydes like this compound, several derivatization strategies are available.

Common Derivatization Reactions for Aldehydes:

| Derivatizing Reagent | Derivative Formed | Advantages | Reference |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Oxime | Enhances sensitivity for electron capture detection (ECD) and mass spectrometry (MS). | gcms.cz |

| Acetic Anhydride | Acetate (B1210297) | Protects hydroxyl and amine groups, can improve thermal stability. | mdpi.com |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silyl (B83357) ether | Increases volatility and thermal stability. | tcichemicals.com |

| n-Butylboronic acid | Cyclic boronate ester | Reacts with diols, can be used for specific structural analysis. | tcichemicals.com |

The following table summarizes various sample preparation and derivatization strategies applicable to the analysis of this compound in complex matrices.

Interactive Data Table: Sample Preparation and Derivatization Strategies

| Technique | Principle | Applicable Matrices | Key Considerations | References |

| Static Headspace (HS) | Partitioning of volatile analytes between the sample and the headspace in a sealed vial. | Solid and liquid food samples, beverages. | Matrix effects can influence partitioning; matrix-matched standards are recommended. | chromatographyonline.commdpi.com |

| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber from the headspace or liquid phase. | Food, environmental, and biological samples. | Fiber coating selection is crucial; equilibrium-based, so optimization of time and temperature is needed. | nih.govhelsinki.fi |

| QuEChERS | Combines extraction with a solvent and clean-up using dispersive SPE. | Primarily used for solid food samples like fruits, vegetables, and meat. | Effective for multi-residue analysis; different sorbents are used for different matrices. | chromatographyonline.com |

| Solvent Extraction (LLE/SLE) | Partitioning of analytes between the sample and an immiscible solvent. | Liquid and solid samples. | Can be labor-intensive and consume large volumes of organic solvents. | nih.govchromatographyonline.com |

| Derivatization with PFBHA | Forms pentafluorobenzyl oxime derivatives with carbonyl groups. | Extracts from various matrices. | Greatly enhances sensitivity for ECD and MS detection. | gcms.cz |

| Acylation/Silylation | Converts polar functional groups into less polar esters or silyl ethers. | Extracts requiring improved volatility and thermal stability. | General-purpose derivatization to improve chromatographic behavior. | jfda-online.comresearchgate.nettcichemicals.com |

Environmental Fate, Degradation, and Transformation of 2,4 Tridecadienal

Photolytic and Chemical Degradation Pathways in Aquatic and Atmospheric Environments

The degradation of 2,4-Tridecadienal in the environment can be initiated by sunlight (photolysis) and through chemical reactions, primarily hydrolysis and oxidation.

Photolytic Degradation: In the atmosphere, vapor-phase this compound is expected to be degraded by reacting with photochemically produced hydroxyl radicals. cdc.gov For α,β-unsaturated aldehydes, the interaction with ultraviolet (UV) and visible light can generate free radicals and reactive oxygen species (ROS), leading to oxidative degradation. preprints.orgmdpi.com This process involves the breaking of polymer chains, production of radicals, and a reduction in molecular weight. nih.gov Factors such as light exposure, temperature, and the presence of oxygen can affect the rate of this photooxidation. preprints.orgmdpi.com The initial products of photooxidation are often hydroperoxides, which are unstable and can further degrade into other compounds like ketones and smaller aldehydes. preprints.orgmdpi.com For instance, photodegradation of similar complex organic molecules has been shown to result in the emission of smaller volatile species like formic acid, acetic acid, and acetaldehyde (B116499) into the gas phase. rsc.org

In aquatic environments, photolysis can also be a significant degradation pathway. The presence of natural sensitizers in water can accelerate the photodegradation rate compared to direct photolysis in distilled water. cdc.gov

Chemical Degradation: Hydrolysis, the reaction with water, is a potential degradation pathway for some organic compounds. However, for aldehydes, this process is generally slow under neutral pH conditions. canada.ca The rate of hydrolysis can be influenced by temperature and pH. canada.carsc.orguibk.ac.atcore.ac.uk

Oxidation is a major cause of chemical degradation for many organic compounds. preprints.org In the case of unsaturated aldehydes, this can be initiated by atmospheric oxidants like ozone. gnest.org

Microbial Biotransformation and Metabolite Identification in Soil and Water Systems

Microbial activity is a primary driver for the breakdown of organic compounds in soil and water. nih.gov While specific studies on the microbial biotransformation of this compound are limited, the degradation of similar long-chain and unsaturated aldehydes provides valuable insights.

Aerobic Degradation: Under aerobic conditions, microorganisms are known to degrade long-chain alkanes and related compounds. aloki.humdpi.com The degradation of long-chain alkylamines, for example, proceeds through oxidation to an aldehyde, which is then further oxidized to a corresponding fatty acid that can enter the β-oxidation pathway for complete mineralization. oup.com It is plausible that this compound could follow a similar pathway, where the aldehyde group is oxidized to a carboxylic acid. The presence of double bonds in this compound may influence the specific enzymes and pathways involved.

Anaerobic Degradation: In anaerobic environments, such as deep soil layers or sediments, the microbial degradation of organic compounds is generally slower. canada.ca For some compounds, anaerobic degradation can be insignificant, leading to greater persistence. canada.ca However, some bacteria are capable of degrading long-chain alkylamines under denitrifying (anoxic) conditions. oup.com

Identified Metabolites of Similar Compounds: The biotransformation of organic pollutants can result in various metabolites. For example, the degradation of other complex organic molecules has been shown to produce intermediates such as hydroxylated and carboxylated products. nih.gov In some cases, these intermediates can be more mobile or toxic than the parent compound.

Sorption and Transport Dynamics in Environmental Compartments

The movement of this compound through the environment is largely governed by its sorption (adhesion) to soil and sediment particles. This, in turn, affects its potential for leaching into groundwater or transport via surface runoff.

Sorption to Soil and Sediments: The sorption of nonionic organic compounds in soil is primarily influenced by the organic carbon content of the soil. epa.govethz.ch The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the mobility of a chemical in soil. A low Koc value indicates high mobility, meaning the chemical is more likely to move with water, while a high Koc value suggests it will be more strongly bound to soil particles and less mobile. chemsafetypro.comecetoc.org

For long-chain aldehydes, which are relatively nonpolar, sorption is expected to be significant, particularly in soils with high organic matter content. epa.gov This sorption reduces the concentration of the compound in the soil water, thereby limiting its mobility. uibk.ac.at

Transport and Mobility: Due to its expected sorption to organic matter, the mobility of this compound in soil is likely to be low to medium. This would reduce the potential for leaching into groundwater, especially in soils rich in organic content. chemsafetypro.com However, in sandy soils with low organic matter, the potential for leaching could be higher. nih.gov Transport via runoff would be associated with eroded soil particles to which the compound is sorbed. The relatively low water solubility of long-chain aldehydes also limits their transport in the dissolved phase.

Table 1: Factors Influencing the Environmental Mobility of Organic Compounds

| Factor | Description | Impact on this compound Mobility |

| Soil Organic Carbon Content | The amount of organic matter in the soil. | Higher organic carbon leads to stronger sorption and lower mobility. epa.gov |

| Water Solubility | The maximum amount of a chemical that can dissolve in water. | Lower solubility generally leads to lower mobility in the aqueous phase. |

| Soil Type and Texture | The proportion of sand, silt, and clay in the soil. | Clay and silt soils with higher surface area and organic matter tend to reduce mobility more than sandy soils. nih.gov |

| pH | The acidity or alkalinity of the soil and water. | Can influence the form and sorption of ionizable compounds, though less critical for nonionic aldehydes. |

Structure-Biodegradability Relationship (SBR) Analysis for this compound

Structure-Biodegradability Relationship (SBR) models are used to predict the potential for a chemical to be broken down by microorganisms based on its molecular structure. researchgate.neteuropa.eu

For aldehydes, several structural features influence their biodegradability:

Chain Length: Generally, the toxicity of aldehydes decreases as the carbon chain length increases. mdpi.com However, very long chains can sometimes hinder degradation.

Unsaturation: The presence of double bonds, as in this compound, can increase the reactivity of the molecule. mdpi.com α,β-unsaturated aldehydes are known to be reactive. mdpi.comresearchgate.net

Functional Groups: The aldehyde group itself is a site for microbial attack, often leading to oxidation to a carboxylic acid. oup.com

Based on these general principles, this compound, as a long-chain unsaturated aldehyde, would be expected to be biodegradable, although its rate of degradation would be influenced by the specific environmental conditions and microbial populations present. aloki.huoup.com The presence of the conjugated double bond system makes it susceptible to various enzymatic attacks.

Table 2: General Structure-Biodegradability Relationships for Aldehydes

| Structural Feature | Influence on Biodegradability | Rationale |

| Aldehyde Group (-CHO) | Favorable | Provides a reactive site for microbial oxidation to a carboxylic acid. oup.com |

| Long Carbon Chain | Variable | Can be a source of carbon and energy for microbes, but very long chains may decrease bioavailability. oup.comumweltbundesamt.de |

| α,β-Unsaturation (C=C-C=O) | Favorable for initial attack | The conjugated system is reactive and can be a target for enzymatic reactions. mdpi.comresearchgate.net |

Future Directions and Interdisciplinary Research Avenues for 2,4 Tridecadienal

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Biosynthesis and Ecological Studies

The biosynthesis of complex natural products like 2,4-tridecadienal involves multi-step enzymatic processes encoded by specific gene clusters. A multi-omics approach, integrating genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy to fully elucidate these pathways and their regulation. frontlinegenomics.comnih.gov

Genomics: High-quality genome sequencing of insects known to produce this compound, such as various stink bug species (Pentatomidae), provides the fundamental blueprint for identifying candidate genes involved in its biosynthesis. nih.govmdpi.com By comparing the genomes of producing and non-producing species, researchers can pinpoint genes associated with fatty acid metabolism, desaturation, and oxidation, which are presumed to be the core components of the biosynthetic pathway. The house cricket (Acheta domesticus) genome project, for instance, highlights the importance of genomic resources for improving agricultural applications. mdpi.com

Transcriptomics: This technology identifies which genes are actively being expressed in specific tissues at specific times. By analyzing the transcriptome of the scent glands—the site of production for defensive compounds in many Heteroptera—researchers can identify genes that are highly upregulated during the production of this compound. mdpi.comscielo.br This approach helps to narrow down the list of candidate genes from genomic data to those actively involved in the pathway. uu.nl

Proteomics: Proteomic analysis directly identifies the proteins present in a given tissue, confirming that the genes identified via transcriptomics are translated into functional enzymes. nih.gov Techniques like mass spectrometry can be used to analyze the protein content of insect scent glands, matching identified enzymes (e.g., fatty acid synthases, desaturases, oxidoreductases) to the proposed biosynthetic steps. frontlinegenomics.commdpi.com Studies on the salivary gland proteomes of stink bugs like Halyomorpha halys and Nezara viridula have already demonstrated the feasibility of this approach for identifying proteins involved in insect-plant interactions. nih.gov

Metabolomics: This is the large-scale study of small molecules, or metabolites, within a biological system. mdpi.comnih.gov Untargeted metabolomic profiling of scent gland contents can confirm the presence and quantify the abundance of this compound and its potential precursors and byproducts. nih.govfrontiersin.org By correlating changes in the metabolome with transcriptomic and proteomic data under different ecological conditions (e.g., in response to a predator), a comprehensive picture of the pathway's regulation and function can be constructed. frontiersin.org

The integration of these omics technologies can create a holistic model of this compound biosynthesis, from the genetic code to the final functional molecule. mdpi.com

Table 1: Application of Omics Technologies to the Study of this compound

| Omics Technology | Objective | Methodology | Expected Outcome |

|---|---|---|---|

| Genomics | Identify the genetic basis of biosynthesis. | Whole-genome sequencing and comparative genomics of producing vs. non-producing species. nih.gov | Identification of Biosynthetic Gene Clusters (BGCs) containing genes for enzymes like desaturases and oxidases. nih.gov |

| Transcriptomics | Identify actively expressed genes in relevant tissues. | RNA-sequencing (RNA-Seq) of scent glands. mdpi.com | A list of upregulated genes under conditions of active this compound production. |

| Proteomics | Confirm the presence of biosynthetic enzymes. | Mass spectrometry-based analysis of proteins from scent gland extracts. nih.gov | Detection of specific enzymes (e.g., desaturases, reductases) responsible for the biosynthetic steps. |

| Metabolomics | Profile the final compound and its precursors. | Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) of gland volatiles. up.ac.zanih.gov | Quantification of this compound and related metabolites, providing a chemical signature. nih.gov |

Advanced Computational Modeling and Cheminformatics for Predictive Research

Computational modeling and cheminformatics are indispensable tools for accelerating research into the properties and functions of molecules like this compound. researchgate.net These in silico methods allow for rapid, cost-effective prediction of molecular interactions and activities, guiding targeted laboratory experiments. frontiersin.orgchim.it

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. chim.it For this compound, QSAR models could be developed to predict how structural modifications would affect its function as a pheromone or defensive allomone. By building a virtual library of this compound analogs and calculating their physicochemical properties, researchers can predict which modifications would enhance or diminish its activity, for instance, its binding affinity to insect olfactory receptors. frontiersin.org

Molecular Docking and Dynamics: These simulation techniques can model the interaction between this compound and its biological targets, such as chemosensory proteins or enzymes, at an atomic level. frontiersin.orgsrce.hr Molecular docking could predict the most likely binding pose of this compound within the active site of an insect's olfactory receptor. Following this, molecular dynamics (MD) simulations can reveal the stability of this interaction over time and the key amino acid residues involved, providing critical insights into the mechanism of perception. frontiersin.org

Predictive Toxicology and Environmental Fate: Cheminformatics tools can be used to predict the potential environmental fate and ecotoxicological profile of this compound and its synthetic analogs without extensive animal testing. frontiersin.org Models can estimate properties like soil sorption, biodegradability, and potential toxicity to non-target organisms, which is crucial for evaluating its suitability in sustainable agriculture applications.

Table 2: Predictive Applications of Computational Tools for this compound Research

| Computational Approach | Specific Application for this compound | Research Goal |

|---|---|---|

| QSAR Modeling | Predict the insect-repellent or attractant activity of novel structural analogs. chim.it | Identify candidates for synthesis with enhanced pest management properties. |

| Molecular Docking | Simulate the binding of this compound to specific insect olfactory receptors. | Elucidate the molecular basis of its perception as a pheromone or kairomone. |

| Molecular Dynamics (MD) | Analyze the stability and dynamics of the receptor-ligand complex over time. frontiersin.org | Understand the strength and specificity of the interaction with biological targets. |

| Environmental Fate Modeling | Estimate properties such as persistence, bioaccumulation, and mobility in soil and water. frontiersin.org | Assess the environmental safety profile for potential agrochemical use. |

Bioinspired Synthesis and Rational Design of Analogs with Targeted Ecological Functionality